molecular formula C26H25NO6S B11658091 Ethyl 5-[butanoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[butanoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11658091
M. Wt: 479.5 g/mol
InChI Key: PDTQCRQVBZZOQS-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C22H19NO5S and a molecular weight of 409.45 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, a naphthalene sulfonamide group, and an ethyl ester functional group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes several types of chemical reactions:

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 5-[butanoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-4-8-24(28)27(34(30,31)21-13-11-18-9-6-7-10-19(18)15-21)20-12-14-23-22(16-20)25(17(3)33-23)26(29)32-5-2/h6-7,9-16H,4-5,8H2,1-3H3

InChI Key

PDTQCRQVBZZOQS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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